molecular formula C8H18N2O2S B7863898 N-Methyl-N-(piperidin-4-yl)ethanesulfonamide

N-Methyl-N-(piperidin-4-yl)ethanesulfonamide

Cat. No.: B7863898
M. Wt: 206.31 g/mol
InChI Key: NQTAMGFZGPHLDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(piperidin-4-yl)ethanesulfonamide is a chemical compound that belongs to the class of sulfonamides. It features a piperidine ring, a common structural motif in many biologically active molecules, and an ethanesulfonamide group, which is known for its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(piperidin-4-yl)ethanesulfonamide typically involves the reaction of piperidine with ethanesulfonyl chloride in the presence of a methylating agent such as methyl iodide. The reaction is usually carried out in an aprotic solvent like dichloromethane under anhydrous conditions to avoid hydrolysis of the sulfonyl chloride.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of safety, scalability, and efficiency. The process involves the continuous addition of reagents and precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-N-(piperidin-4-yl)ethanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The ethanesulfonamide group can be oxidized to form sulfonic acids.

  • Reduction: The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heating and the presence of a base.

Major Products Formed:

  • Oxidation: Sulfonic acids and their derivatives.

  • Reduction: Piperidinol and its derivatives.

  • Substitution: Various substituted sulfonamides and amides.

Scientific Research Applications

N-Methyl-N-(piperidin-4-yl)ethanesulfonamide has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which N-Methyl-N-(piperidin-4-yl)ethanesulfonamide exerts its effects involves its interaction with biological targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-Methyl-N-(piperidin-4-yl)methanesulfonamide

  • N-Methyl-N-(piperidin-4-yl)benzamide

  • N-Methyl-N-(piperidin-4-yl)ethanesulfonamide hydrochloride

Properties

IUPAC Name

N-methyl-N-piperidin-4-ylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-3-13(11,12)10(2)8-4-6-9-7-5-8/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTAMGFZGPHLDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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